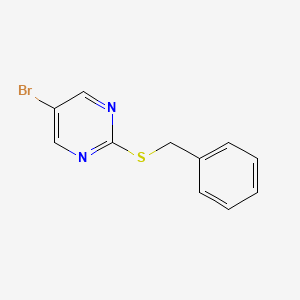
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a pyrazine ring substituted with a bromine atom and a phenylpyrrolidine moiety, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring. One common method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like aryl or heteroaryl boronic acids in Suzuki cross-coupling reactions.
Common Reagents and Conditions: Reagents such as TiCl4, boronic acids, and palladium catalysts are commonly used in these reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include its use as a precursor in drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that it may interact with kinase pathways, influencing cellular processes such as proliferation and differentiation . Further research is needed to elucidate the detailed molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine can be compared with other similar compounds, such as:
2-Amino-5-bromopyrazine: This compound shares the pyrazine ring and bromine substitution but lacks the phenylpyrrolidine moiety.
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: This compound has a similar pyrazine ring but is substituted with a thiophene carboxamide group instead of the phenylpyrrolidine moiety.
2-Amino-5-bromopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4/c15-12-9-17-13(16)14(18-12)19-8-4-7-11(19)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNTOVGDIQDSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587506 |
Source


|
| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-01-6 |
Source


|
| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)




